Compound Description: TJ08 is a novel benzimidazole derivative found to exhibit potent antileukemic activity. [] Its rapid synthesis using a microwave-assisted protocol involving n-propanephosphonic acid anhydride (T3P) has been reported. []
Compound Description: BRL 20596 is an anilide derivative designed as a potential antipsychotic agent. [] It was synthesized as an analogue of the substituted benzamide clebopride, which exhibits both antipsychotic and gastric stimulatory effects. [] Unlike clebopride, BRL 20596 lacks gastric stimulatory activity while retaining potent central dopamine antagonist activity. []
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and enzyme inhibitory activities. [] Some of the synthesized derivatives showed promising acetylcholinesterase inhibitory activity. []
Compound Description: IDRA-21 is a negative modulator of the spontaneous agonist-dependent rapid desensitization of α-amino-3-hydroxy-5-methylisoxazolepropionic acid (AMPA)-gated ion channels. [] It facilitates AMPA receptor function by increasing intracellular Ca2+ and Na+ levels. [] IDRA-21 exhibits lower intrinsic activity and neurotoxicity compared to cyclothiazide. []
Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist, identified through high-throughput screening efforts. [] It exhibits potent in vivo antiplatelet and antithrombotic activities. []
Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist. [] It shows nanomolar affinity for animal and human V1b receptors, with much lower affinity for V1a, V2, and oxytocin receptors. [] SSR149415 potently inhibits arginine vasopressin-induced corticotropin secretion and displays anxiolytic-like activity. []
Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist with oral bioavailability. [] It exhibits nanomolar affinity for rat and human oxytocin receptors, with much lower affinity for vasopressin receptors. [] SSR126768A effectively antagonizes oxytocin-induced uterine contractions and has potential as a tocolytic agent for preterm labor. []
Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. [] It exhibits a significantly improved metabolic stability profile compared to its predecessor, BMS-193884. []
Compound Description: Radiolabeled with carbon-11, [11C]GMOM serves as a positron emission tomography (PET) tracer showing selectivity for the ion-channel site of N-methyl-D-aspartate (NMDA) receptors in human imaging studies. [] It exhibits high selectivity for NMDA receptors compared to other targets and displays complex binding kinetics, suggesting a unique interaction mechanism. []
Compound Description: YM-09151-2 is a potent neuroleptic agent, significantly more active than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [, ] It exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential for therapeutic use with fewer side effects. [, ]
Compound Description: Rec 15/3079 is a novel 5-hydroxytryptamine (5-HT)1A receptor antagonist with potential for controlling bladder function. [, ] It shows selective high affinity for the 5-HT1A receptor and acts as a competitive, neutral antagonist. [, ] Rec 15/3079 increases bladder volume capacity in conscious rats and guinea pigs. [, ]
Compound Description: This Schiff base compound, synthesized by condensing 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, shows excellent antibacterial activity. []
Compound Description: ZD3523 is a potent, orally active leukotriene receptor antagonist. [] It displays high affinity for the leukotriene receptor, effectively inhibiting leukotriene D4-induced bronchoconstriction. []
Compound Description: These are novel, irreversible ligands that selectively bind to "peripheral" type benzodiazepine receptors (PBR). [] They exhibit nanomolar affinity for PBR and offer potential as tools for investigating PBR function. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.